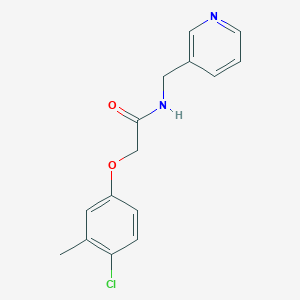

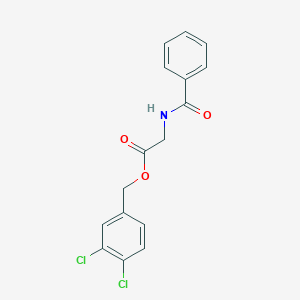

2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, commonly known as Pyridaben, is a pesticide that belongs to the class of acaricides. It is widely used in agriculture to control pests such as spider mites, whiteflies, and thrips. Pyridaben is known for its high efficacy, low toxicity, and broad-spectrum activity.

Mechanism of Action

Pyridaben acts as a mitochondrial electron transport inhibitor, which means it interferes with the electron transport chain in the mitochondria of the pest. The electron transport chain is responsible for generating ATP, the energy currency of the cell. Pyridaben binds to the Qo site of the cytochrome b subunit of complex III, which is a critical component of the electron transport chain. By inhibiting the activity of complex III, Pyridaben disrupts the production of ATP, leading to the death of the pest.

Biochemical and Physiological Effects:

Pyridaben has been found to have low toxicity to mammals, birds, and fish. It is rapidly metabolized in the liver and excreted in the urine. Pyridaben has been shown to have no mutagenic or carcinogenic effects. However, Pyridaben can be toxic to bees and other pollinators if not used properly. It is important to follow the label instructions and use Pyridaben only when necessary.

Advantages and Limitations for Lab Experiments

Pyridaben has several advantages for lab experiments. It is highly effective against a broad range of pests, making it a useful tool for studying the mechanism of action of acaricides. Pyridaben has a low toxicity to mammals, birds, and fish, which makes it a safe choice for researchers. However, Pyridaben can be toxic to bees and other pollinators, which limits its use in field experiments. Pyridaben is also relatively expensive, which can be a limitation for researchers with limited budgets.

Future Directions

There are several future directions for Pyridaben research. One area of interest is the development of new pesticides based on the structure of Pyridaben. Researchers are exploring the use of Pyridaben analogs to improve the efficacy and selectivity of acaricides. Another area of interest is the study of the environmental impact of Pyridaben. Researchers are investigating the persistence and accumulation of Pyridaben in soil and water and its effect on non-target organisms. Finally, researchers are exploring the use of Pyridaben in integrated pest management strategies, which combine different pest control methods to reduce the use of pesticides.

Synthesis Methods

Pyridaben can be synthesized by reacting 4-chloro-3-methylphenol with 3-pyridinemethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield Pyridaben. The synthesis method of Pyridaben has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

Pyridaben has been widely used in scientific research to study the mechanism of action of acaricides and to develop new pesticides. Researchers have investigated the efficacy of Pyridaben against different pests, including spider mites, whiteflies, and thrips. They have also studied the mode of action of Pyridaben by analyzing its effect on the nervous system of pests. Pyridaben has been found to inhibit the activity of mitochondrial complex III, leading to the disruption of energy production and ultimately causing the death of the pest.

properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-11-7-13(4-5-14(11)16)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHQCDISVVJEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NCC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

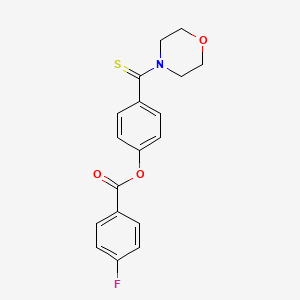

![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)

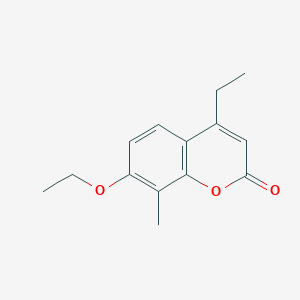

![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)

![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

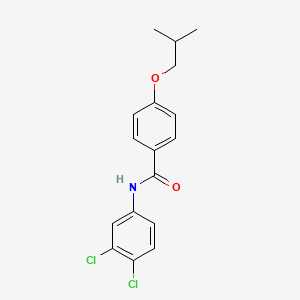

![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)

![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

![N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5795346.png)